Aqueous Solubility Advantage of 5-(2-Hydroxyethyl)-2-thiouracil Over Unsubstituted 2-Thiouracil
5-(2-Hydroxyethyl)-2-thiouracil exhibits a calculated aqueous solubility of 9.1 g/L at 25°C , representing an approximately 18-fold enhancement over the parent compound 2-thiouracil, which has a reported water solubility of 0.5 g/L [1]. This differential solubility is attributed to the hydrogen-bonding capacity of the pendant hydroxyethyl group. The 5-(3-hydroxypropyl) homolog, with an extended alkyl spacer, is expected to be less water-soluble, consistent with the higher calculated LogP of 0.36 reported for that compound .
| Evidence Dimension | Aqueous solubility (calculated) |
|---|---|
| Target Compound Data | 9.1 g/L at 25°C |
| Comparator Or Baseline | 2-Thiouracil: 0.5 g/L at ~25°C; 5-(3-Hydroxypropyl)-2-thiouracil: LogP 0.36 (solubility data not directly reported, but higher LogP predicts lower aqueous solubility) |
| Quantified Difference | ~18-fold higher solubility vs. 2-thiouracil |
| Conditions | Calculated values using ACD/Labs Software V11.02; experimental conditions for 2-thiouracil per Merck Index |
Why This Matters
For researchers designing aqueous-based biochemical assays or cell-based experiments where DMSO concentration must be minimized, the ~18-fold solubility advantage directly dictates whether a homogenous, vehicle-controlled experimental protocol is feasible.
- [1] ChemWhat. 2-Thiouracil [CAS 141-90-2]. Water Solubility: 0.5 g/L. View Source
